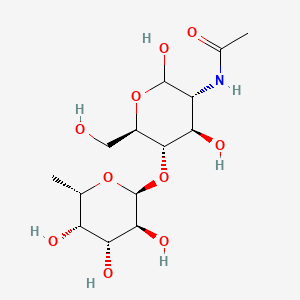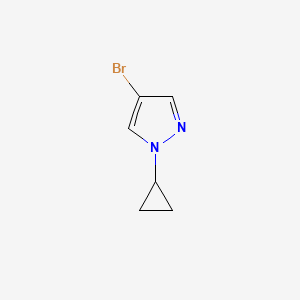
4-溴-1-环丙基-1H-吡唑
概述
描述
“4-bromo-1-cyclopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a liquid at room temperature and has an InChI code of 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-bromo-1-cyclopropyl-1H-pyrazole”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-Bromopyrazole, a related compound, can react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular structure of “4-bromo-1-cyclopropyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is part of a cyclopropyl group, and one of the nitrogen atoms is bonded to a bromine atom .Physical And Chemical Properties Analysis
“4-bromo-1-cyclopropyl-1H-pyrazole” has a density of 1.9±0.1 g/cm3 and a boiling point of 258.6±13.0 °C at 760 mmHg . It is a liquid at room temperature .科学研究应用
双吡唑的合成
4-溴-1-环丙基-1H-吡唑可作为合成 1,4'-双吡唑 的起始原料。 这些双吡唑因其在创造具有理想电子和光学性能的新材料方面的潜在应用而具有重要意义 .
医药化合物
该化合物可用于合成各种 医药和生物活性化合物,包括可能对药物开发和治疗有重要意义的抑制剂 .
六配位络合物
它可用于通过与二甲基-和二乙烯基-二氯化锡反应制备 固体六配位络合物,这些络合物在配位化学和材料科学中很重要 .
聚氨酯合成
据报道,4-溴-1-环丙基-1H-吡唑可以阻断甲苯二异氰酸酯 (TDI) 等前体分子,形成封端 TDI,这是制备 聚氨酯 的一个步骤。 这些材料因其多功能性而具有广泛的工业应用 .
药物化学
安全和危害
未来方向
作用机制
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.
Result of Action
Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.
属性
IUPAC Name |
4-bromo-1-cyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRBBLXAOCSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680239 | |
| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1151802-23-1 | |
| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

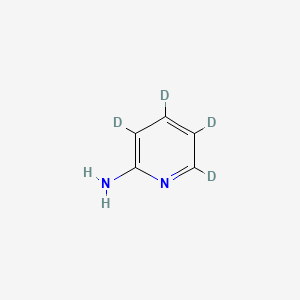


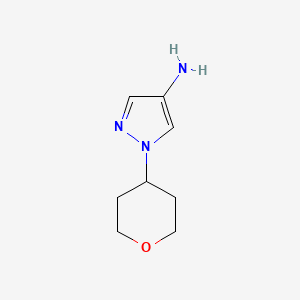


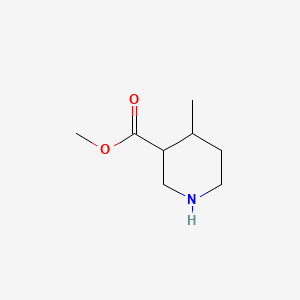


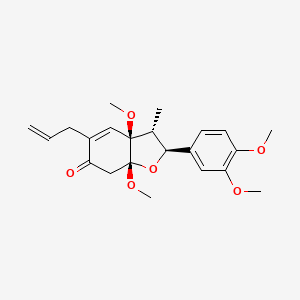
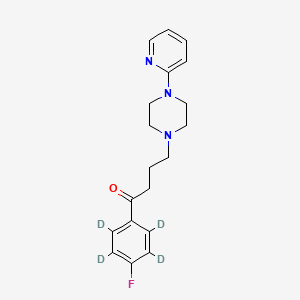
![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)
